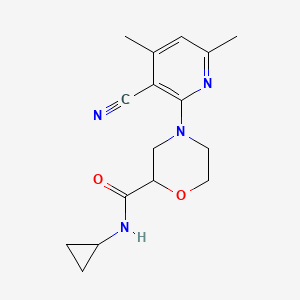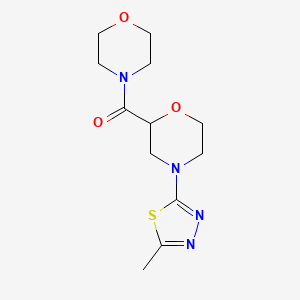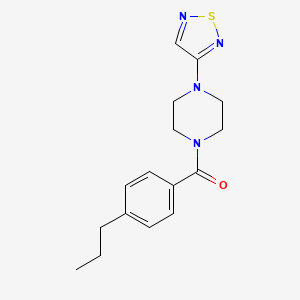![molecular formula C16H22N2O3 B12264792 N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide](/img/structure/B12264792.png)
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the intermediate compound with a methoxyphenyl derivative, often using a coupling reaction such as Suzuki-Miyaura coupling.
Formation of the morpholine ring: The final step involves the cyclization of the intermediate compound to form the morpholine ring, which can be achieved through intramolecular cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with specific receptors or enzymes to modulate their activity.
Inhibition of enzymes: Inhibiting the activity of enzymes involved in various biochemical pathways.
Modulation of signaling pathways: Affecting cellular signaling pathways to produce specific biological effects.
Comparación Con Compuestos Similares
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide: A compound with a similar cyclopropyl group but different functional groups and applications.
N-cyclopropyl-3-[(4-methylphenoxy)methyl]benzenemethanamine: Another compound with a cyclopropyl group and methoxyphenyl group but different structural features and reactivity.
Propiedades
Fórmula molecular |
C16H22N2O3 |
|---|---|
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-[(3-methoxyphenyl)methyl]morpholine-2-carboxamide |
InChI |
InChI=1S/C16H22N2O3/c1-20-14-4-2-3-12(9-14)10-18-7-8-21-15(11-18)16(19)17-13-5-6-13/h2-4,9,13,15H,5-8,10-11H2,1H3,(H,17,19) |
Clave InChI |
IXJAXNNEKXYYBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CN2CCOC(C2)C(=O)NC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[1-(4,6-dimethoxypyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12264713.png)
![4-(2-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12264717.png)
![1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12264719.png)
![4-chloro-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12264725.png)
![N,N-dimethyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12264726.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B12264748.png)


![4-{1-[(2-Chlorophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12264767.png)
![3-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12264776.png)
![N,N,6-trimethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12264777.png)
![3-Fluoro-4-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}methyl)benzonitrile](/img/structure/B12264778.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12264782.png)

